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Compound of Interest

Compound Name: GaTx2

Cat. No.: B15584790 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: GaTx2, a 3.2 kDa peptide toxin isolated from the venom of the scorpion Leiurus

quinquestriatus hebraeus, is the most potent and selective known inhibitor of the ClC-2

voltage-gated chloride channel.[1][2] ClC-2 channels are involved in various physiological

processes, including epithelial transport and regulation of neuronal excitability.[3][4] The high

affinity and specificity of GaTx2 make it an invaluable pharmacological tool for studying the

structure, function, and physiological roles of ClC-2.[2][3] GaTx2 inhibits ClC-2 by slowing the

channel's activation gating, specifically by increasing the latency to its first opening, rather than

by blocking the open channel pore.[1][2][3] This inhibitory action is voltage-dependent and

shows slow recovery kinetics.[1][5] These notes provide a summary of effective concentrations

and detailed protocols for utilizing GaTx2 in research settings.

Data Presentation: Effective Concentrations of GaTx2
The following table summarizes the quantitative data on the inhibition of ClC-2 channels by

GaTx2, as determined by electrophysiological studies.
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Parameter Value
Experiment
al System

Voltage Notes Source

Apparent KD ~20 pM

Xenopus

Oocytes

(TEVC)

Voltage-

dependent

The apparent

dissociation

constant

highlights the

high affinity of

the toxin.

[1][2][3][6]

Apparent KD 22 ± 10 pM

Xenopus

Oocytes

(TEVC)

-100 mV

Determined

from a dose-

response

curve for

steady-state

inhibition.

[1][5][7]

Apparent KD 12 pM
Multi-channel

patch
-100 mV

Derived from

dose-

response

curves,

confirming

high affinity.

[7]

Inhibition 61.4 ± 8.0%

Xenopus

Oocytes

(TEVC)

-160 mV

Achieved with

10 nM

synthetic

GaTx2.

[1]

Inhibition 64.2 ± 5.3%

Xenopus

Oocytes

(TEVC)

-160 mV

Achieved with

10 nM native

GaTx2.

Inhibition ~40%

Xenopus

Oocytes

(TEVC)

-100 mV

Observed

with 100 pM

GaTx2.

[1][5]

Inhibition 62.5 ± 2.6%

Xenopus

Oocytes

(TEVC)

-160 mV
Using 10 nM

GaTx2.
[1]
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Inhibition 86.6 ± 2.3%

Xenopus

Oocytes

(TEVC)

-60 mV

Using 10 nM

GaTx2,

demonstratin

g voltage-

dependence

of inhibition.

[1]

Specificity No Effect

Xenopus

Oocytes

(TEVC)

N/A

No inhibition

observed on

ClC-0, ClC-1,

CFTR,

GABAC,

ClCa, Shaker

K+, or Kv1.2

channels at

concentration

s that

saturate ClC-

2 inhibition.

[1][2]

Experimental Protocols
Protocol 1: Determination of GaTx2 Inhibition of ClC-2
using Two-Electrode Voltage-Clamp (TEVC) in Xenopus
Oocytes
This protocol details the methodology for expressing ClC-2 channels in Xenopus oocytes and

measuring the inhibitory effect of GaTx2.

1. Oocyte Preparation and cRNA Injection:

Harvest stage V-VI oocytes from Xenopus laevis.

Treat with collagenase to defolliculate.

Inject oocytes with cRNA encoding the ClC-2 channel.
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Incubate the oocytes for 2-5 days at 18°C in ND96 solution to allow for channel expression.

2. Two-Electrode Voltage-Clamp (TEVC) Recording:

Place a single oocyte in the recording chamber perfused with a bath solution (e.g., ND96).

Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and

current recording.

Use a suitable amplifier, such as a GeneClamp 500B, and data acquisition software like

pClamp.[1]

Maintain a holding potential where ClC-2 channels are typically closed (e.g., 0 mV or -10

mV).[8][9]

3. Voltage Protocol for Eliciting ClC-2 Currents:

To measure dose-response relationships, repeatedly activate the channels to establish a

stable baseline. A typical protocol involves a 1-second voltage pulse to -100 mV from the

holding potential, followed by a tail pulse to +40 mV, repeated every 15 seconds.[1][5]

Alternatively, to study voltage-dependence, apply a series of 3-second activating steps

ranging from -160 mV to +60 mV.[1]

4. Application of GaTx2 and Data Acquisition:

Once a stable baseline current is established, perfuse the bath with a solution containing the

desired concentration of GaTx2.

Allow the toxin to equilibrate. For low concentrations, steady-state inhibition may be

achieved within 5 minutes.[1][5]

Record the currents using the same voltage protocol. It is crucial to note that GaTx2
inhibition is most effective when the toxin is applied to closed channels; applying GaTx2 to

channels already at a steady-state of activation will not produce significant current reduction.

[1][5]
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To measure recovery, perform a washout by perfusing the chamber with the control bath

solution. Recovery from GaTx2 inhibition is typically very slow.[1][5]

5. Data Analysis:

Measure the steady-state current amplitude at the end of the hyperpolarizing pulse before

and after GaTx2 application.

Calculate the fractional inhibition for each concentration.

Construct a dose-response curve by plotting the fractional inhibition against the GaTx2
concentration.

Fit the curve with the Hill equation to determine the apparent KD and the Hill coefficient.[1]

Visualizations
Experimental Workflow Diagram
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Phase 1: Channel Expression

Phase 2: Electrophysiology (TEVC)

Phase 3: Data Analysis
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for Channel Expression
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Measure Current Amplitudes
(Baseline vs. Inhibited)

Calculate % Inhibition
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and Hill Coefficient

Click to download full resolution via product page

Caption: Workflow for determining the K_D of GaTx2 on ClC-2 channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15584790?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2758005/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2758005/
https://www.smartox-biotech.com/product/chloride-channel-blocker/gatx2
https://pubmed.ncbi.nlm.nih.gov/19574231/
https://pubmed.ncbi.nlm.nih.gov/19574231/
https://www.mdpi.com/1422-0067/15/1/218
https://www.researchgate.net/figure/GaTx2-inhibits-ClC-2-with-high-affinity-The-channels-were-activated-every-15-s-by-a-1-s_fig4_26337738
https://www.medchemexpress.com/gatx2.html
https://www.creative-peptides.com/article/gatx2-a-peptide-inhibitor-of-clc-2-chloride-channels-208.html
https://www.creative-peptides.com/article/gatx2-a-peptide-inhibitor-of-clc-2-chloride-channels-208.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6632307/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6632307/
https://elifesciences.org/articles/90648
https://elifesciences.org/articles/90648
https://www.benchchem.com/product/b15584790#effective-concentration-of-gatx2-for-clc-2-inhibition
https://www.benchchem.com/product/b15584790#effective-concentration-of-gatx2-for-clc-2-inhibition
https://www.benchchem.com/product/b15584790#effective-concentration-of-gatx2-for-clc-2-inhibition
https://www.benchchem.com/product/b15584790#effective-concentration-of-gatx2-for-clc-2-inhibition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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